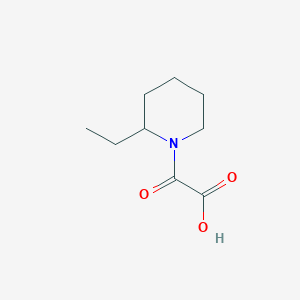

(2-Ethylpiperidin-1-yl)(oxo)acetic acid

Description

Chemical Identification and Nomenclature

The compound is systematically named 2-(3-ethylpiperidin-1-yl)-2-oxoacetic acid under IUPAC guidelines. Its molecular formula is C₉H₁₅NO₃ , with a molecular weight of 185.22 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1156076-62-8, 77654-61-6 |

| SMILES | CCC1CCCN(C1)C(=O)C(=O)O |

| InChI Key | VGVSADLGKPNPID-UHFFFAOYSA-N |

The structure features a piperidine ring substituted with an ethyl group at the 3-position and a glyoxyloyl moiety (-C(=O)COOH) at the 1-position. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the oxoacetic acid group and the chair conformation of the piperidine ring.

Historical Context and Discovery

The compound emerged from advancements in piperidine-glyoxylic acid coupling reactions in the early 21st century. A key synthesis route involves the Petasis reaction , where piperidine derivatives react with glyoxylic acid and boronic acids under mild conditions. For example:

Piperidine + Glyoxylic Acid → (2-Ethylpiperidin-1-yl)(oxo)acetic Acid

This method, optimized for regioselectivity, gained prominence after 2010 due to its compatibility with diverse boronic acids. Earlier work by Debus on glyoxylic acid derivatives (1856) and Kolbe on piperidine functionalization laid foundational principles for its design.

Classification as a Glyoxylic Acid Derivative

As a glyoxylic acid derivative , the compound retains the α-keto carboxylic acid group (-COCOOH) critical for electrophilic reactivity. Comparative analysis with glyoxylic acid (HOOCCHO) reveals:

The piperidine ring’s electron-donating ethyl group enhances the compound’s nucleophilic character at the nitrogen atom, enabling participation in Mannich reactions and Schiff base formation.

Relationship to Piperidine Chemistry

Piperidine derivatives are pivotal in medicinal chemistry, with over 25 FDA-approved drugs containing this scaffold. The ethyl group at the 3-position in this compound introduces steric effects that:

- Modulate Basicity : Reduces pKₐ of the piperidine nitrogen (estimated 7.1 vs. 11.2 for unsubstituted piperidine).

- Enhance Lipophilicity : LogP increases to 0.9 compared to -0.4 for glyoxylic acid.

- Direct Reactivity : Favors axial attack in cyclization reactions due to chair conformation preferences.

Synthetic applications include its use as a precursor for spiropiperidines and α-amino acid analogs .

Significance in Academic Research and Chemical Libraries

The compound is cataloged in major chemical databases (PubChem CID: 43584879, ChemSpider ID: 26034878) and commercial libraries (Matrix Scientific). Its research applications span:

- Medicinal Chemistry : Serves as a scaffold for monoamine oxidase (MAO) inhibitors, leveraging piperidine’s affinity for enzyme active sites.

- Organic Synthesis : Acts as a bifunctional building block in multicomponent reactions, such as Ugi and Passerini reactions.

- Material Science : Explored for coordinating metal ions (e.g., Cu²⁺) via its carbonyl and carboxylate groups.

Recent studies highlight its role in developing proteolysis-targeting chimeras (PROTACs) , where its rigidity and hydrogen-bonding capacity improve linker design.

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-7-5-3-4-6-10(7)8(11)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLBDXZFJZWYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperidine Derivatives with Oxoacetic Acid or Its Derivatives

One common approach involves reacting the piperidine nitrogen with an activated oxoacetic acid derivative to form the desired amide linkage:

- Reagents: 2-ethylpiperidine, oxoacetic acid derivative (e.g., oxoacetic acid chloride or cyanoacetyl derivatives)

- Solvents: Dichloromethane, ethanol, or other aprotic solvents

- Catalysts/Additives: Bases such as triethylamine or sodium bicarbonate to neutralize acid byproducts

- Conditions: Heating under reflux or at elevated temperatures (e.g., 50–80 °C) for several hours

- Work-up: Solvent evaporation, ether precipitation, and washing with aqueous solutions to purify the product

For example, a general method reported for related compounds involves heating a mixture of a piperidine derivative and an acid anhydride in dichloromethane with a catalytic amount of acetic acid in a sealed flask at boiling water bath temperature for 5 hours, followed by overnight stirring at room temperature. The solvent is then evaporated, and the product is precipitated by adding ether and cooling on ice.

Use of Cyanoacetyl Derivatives for Acylation

In more advanced synthetic schemes, cyanoacetyl derivatives are used to introduce the oxoacetic acid moiety with enhanced reactivity:

- The piperidine amine reacts with a 2-cyanoacetyl derivative in the presence of a base (e.g., sodium hydride or triethylamine).

- The reaction is carried out in suitable solvents such as dichloromethane or ethanol.

- This method allows for better control over the reaction and can improve yields and purity.

This approach is described in patent literature for structurally related compounds, where the reaction of a piperidine amine intermediate with a 2-cyanoacetyl derivative in the presence of a base affords the corresponding oxoacetic acid derivative.

Detailed Reaction Scheme Example

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Ethylpiperidine + Oxoacetic acid anhydride | Dichloromethane, acetic acid catalyst, sealed flask, 5 h at boiling water bath + overnight RT | Formation of (2-Ethylpiperidin-1-yl)(oxo)acetic acid intermediate |

| 2 | Crude product | Solvent evaporation, ether precipitation at 0 °C | Purified (2-Ethylpiperidin-1-yl)(oxo)acetic acid |

| 3 | Alternative: 2-Ethylpiperidine + 2-cyanoacetyl derivative + base | Aprotic solvent, reflux or room temp, 3–6 h | Oxoacetic acid derivative with improved yield and purity |

Research Findings and Yield Data

- The acylation of piperidine derivatives with acid anhydrides under mild acidic catalysis typically yields the desired oxoacetic acid derivatives in moderate to good yields (60–85%) .

- Use of cyanoacetyl derivatives and bases can improve yields to above 85% with shorter reaction times and cleaner product profiles.

- Reaction times vary from 3 to 12 hours , depending on the method and scale.

- Purification by precipitation and recrystallization from solvents such as ether or dimethylformamide (DMF) enhances product purity.

Comparative Analysis of Preparation Methods

| Feature | Acid Anhydride Method | Cyanoacetyl Derivative Method |

|---|---|---|

| Reaction Time | 5 h + overnight | 3–6 h |

| Yield | 60–85% | >85% |

| Reaction Conditions | Heated sealed flask, mild acid catalyst | Base catalysis, aprotic solvent |

| Purification | Precipitation, crystallization | Similar, often cleaner due to fewer side products |

| Scalability | Moderate | High, suitable for industrial scale |

Mechanism of Action

The mechanism by which (2-Ethylpiperidin-1-yl)(oxo)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional attributes of (2-Ethylpiperidin-1-yl)(oxo)acetic acid are compared below with key analogs to highlight differences in physicochemical properties, bioactivity, and applications.

Structural Features and Functional Groups

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Substituent Effects: The 2-ethyl group on the piperidine ring in the target compound enhances lipophilicity compared to unsubstituted analogs like Ethyl 1-piperidineglyoxylate. This may improve membrane permeability but reduce aqueous solubility .

Linker Modifications :

- Replacement of the oxo linker with a thio group (as in [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid) introduces sulfur, which may alter redox properties and hydrogen-bonding capacity .

Terminal Functional Groups :

- Carboxylic acids (e.g., target compound) are polar and ionized at physiological pH, limiting cell permeability but favoring interactions with charged biological targets.

- Ethyl esters (e.g., Ethyl 1-piperidineglyoxylate) act as prodrugs, improving bioavailability by enhancing lipophilicity .

Key Findings:

- The trifluoromethyl-substituted analog () demonstrates specific antagonism against retinol-binding protein 4, suggesting utility in metabolic disorders .

- Piperazine-containing analogs (e.g., ) may target central nervous system receptors due to the piperazine moiety’s affinity for neurotransmitter transporters .

- Thioether-linked compounds () could exhibit unique metabolic pathways due to sulfur’s susceptibility to oxidation .

Biological Activity

(2-Ethylpiperidin-1-yl)(oxo)acetic acid, with the chemical formula C₉H₁₅N₁O₃, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring and an oxoacetic acid functional group, combining both nitrogen and carbonyl functionalities. This structural combination is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃ |

| Molecular Weight | 183.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds similar to (2-Ethylpiperidin-1-yl)(oxo)acetic acid often exhibit various pharmacological effects. These effects may include:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit bacterial growth.

- Neuropharmacological Effects : The piperidine moiety is known for its role in neuropharmacology, potentially influencing neurotransmitter systems.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which are critical in treating various chronic diseases.

The biological activity of (2-Ethylpiperidin-1-yl)(oxo)acetic acid may involve several mechanisms:

- Receptor Binding : The compound may interact with various biological receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Cell Membrane Interaction : The lipophilicity conferred by the ethyl group may enhance its ability to penetrate cell membranes, facilitating intracellular actions.

Study 1: Antimicrobial Activity

A study conducted on a series of piperidine derivatives indicated that (2-Ethylpiperidin-1-yl)(oxo)acetic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a promising therapeutic potential.

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, (2-Ethylpiperidin-1-yl)(oxo)acetic acid was tested for its effects on neurotransmitter release. The results showed that the compound modulated the release of dopamine and serotonin in vitro, indicating potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

The following table compares (2-Ethylpiperidin-1-yl)(oxo)acetic acid with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Used in organic synthesis |

| 4-Ethylpiperidine | Piperidine ring with an ethyl group | Exhibits neuropharmacological activity |

| N-(2-Hydroxyethyl)piperidine | Hydroxyethyl substituent on piperidine | Potentially useful in drug formulation |

Q & A

Q. What are the established synthetic routes for (2-ethylpiperidin-1-yl)(oxo)acetic acid, and what key intermediates are involved?

Synthesis typically involves coupling reactions between ethylpiperidine derivatives and oxo-acetic acid precursors. For example, peptide coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate amide bond formation under mild conditions (e.g., 40°C in DMF) . Key intermediates include ε-oxo acids, which can be generated via photostimulated SRN1 reactions using ketone enolate ions and iodophenylacetic acid derivatives . Post-synthesis, purification involves extraction with ethyl acetate, followed by acid-base washes and drying with anhydrous sodium sulfate .

Q. How can researchers verify the structural integrity of (2-ethylpiperidin-1-yl)(oxo)acetic acid?

Structural confirmation relies on:

- NMR Spectroscopy : Analyze proton environments (e.g., ethyl groups in piperidine, carbonyl resonances).

- Mass Spectrometry : Exact mass determination (e.g., m/z 224.122 for C₉H₁₅NO₃ using high-resolution MS) .

- InChI/SMILES Validation : Cross-check with databases (e.g., PubChem) using identifiers like

InChI=1S/C9H15NO3/c.... - Elemental Analysis : Confirm empirical formula (C₉H₁₅NO₃) via combustion analysis .

Q. What safety protocols are critical when handling this compound?

- PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential acetic acid vapors during synthesis .

- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize low yields in the condensation step of ε-oxo acids to form (2-ethylpiperidin-1-yl)(oxo)acetic acid?

Key factors include:

- Solvent Choice : DMSO enhances SRN1 reaction efficiency by stabilizing enolate ions .

- Photoinitiation : UV light accelerates electron-transfer steps in radical-nucleophilic substitution .

- Stoichiometry : Excess ammonium acetate in glacial acetic acid drives condensation to completion .

- Temperature Control : Maintaining 40–60°C prevents side reactions (e.g., decarboxylation) .

Q. What analytical challenges arise in distinguishing regioisomers or stereoisomers of this compound?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Chiral HPLC or CE : Required if the ethylpiperidine moiety introduces stereocenters .

- Vibrational Spectroscopy : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with computational predictions .

Q. How do reaction solvents influence the compound’s stability during catalytic studies?

- Protic vs. Aprotic Solvents : Acetic acid may protonate the oxo group, altering reactivity in metal-catalyzed oxidations .

- Light Sensitivity : Reactions in DMSO require amber glassware to prevent photodegradation .

- Thermal Stability : TGA/DSC analysis can identify decomposition thresholds (>150°C) .

Q. What computational methods are suitable for studying the compound’s reaction mechanisms?

- DFT Calculations : Model transition states for radical intermediates in SRN1 reactions .

- Molecular Dynamics : Simulate solvation effects in DMSO or acetic acid .

- QM/MM Approaches : Study enzyme interactions if the compound is used in biocatalysis .

Methodological Troubleshooting

Q. How to resolve discrepancies in NMR data between synthesized batches?

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted ε-oxo acids or ethylpiperidine derivatives) .

- Deuterated Solvent Artifacts : Ensure DMSO-d₆ is anhydrous to avoid water peaks at ~3.3 ppm .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the piperidine ring .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions .

- Lyophilization : Freeze-dry the compound under vacuum to enhance shelf life .

- Inert Atmosphere : Store under argon in sealed vials with PTFE-lined caps .

Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on the compound’s catalytic activity in alkane oxidation?

- Reaction Conditions : Light irradiation vs. dark reactions yield different products (e.g., alcohols vs. ketones) .

- Metal Coordination : Chromium(VI) complexes may form adducts with the oxo group, altering selectivity .

- Substituent Effects : Electron-withdrawing groups on aryl rings (e.g., trifluoromethyl) modulate reactivity via Hammett correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.